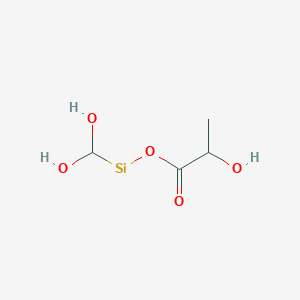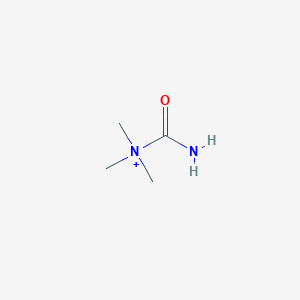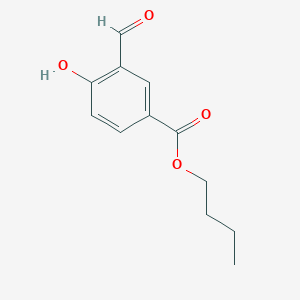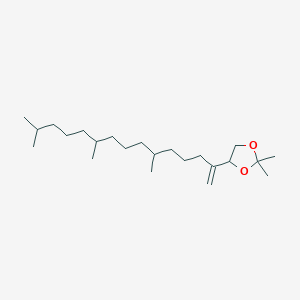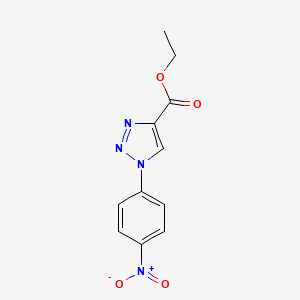
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 4-nitrophenyl azide: This is achieved by reacting 4-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-nitrophenyl azide.
Cycloaddition Reaction: The 4-nitrophenyl azide is then reacted with ethyl propiolate in the presence of a copper catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions: Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Cycloaddition: Various alkynes and azides, copper catalysts.
Major Products:
Reduction: Ethyl 1-(4-aminophenyl)triazole-4-carboxylate.
Hydrolysis: 1-(4-nitrophenyl)triazole-4-carboxylic acid.
科学的研究の応用
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antifungal, and antibacterial agents.
Materials Science: The compound can be used in the development of new materials with unique properties, such as corrosion inhibitors.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form stable complexes with metal ions, which can enhance its biological activity .
類似化合物との比較
Ethyl 1-(4-nitrophenyl)triazole-4-carboxylate can be compared with other triazole derivatives:
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a formyl group instead of an ester group, which can influence its reactivity and applications.
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: The presence of a chlorine atom instead of a nitro group can affect the compound’s electronic properties and biological activity.
Uniqueness: this compound is unique due to the presence of both the nitro group and the ester group, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
特性
CAS番号 |
133902-67-7 |
|---|---|
分子式 |
C11H10N4O4 |
分子量 |
262.22 g/mol |
IUPAC名 |
ethyl 1-(4-nitrophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3 |
InChIキー |
RFBGFZQWTGSBQS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


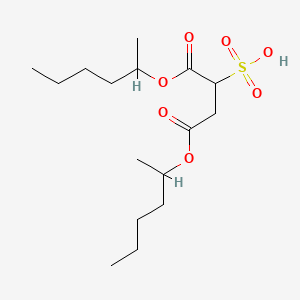
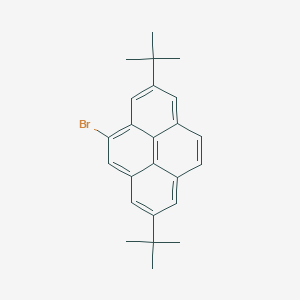
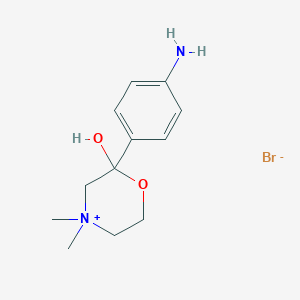
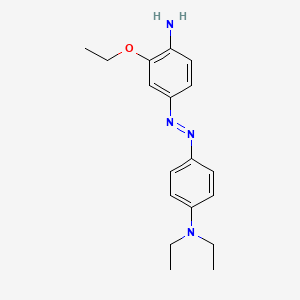
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
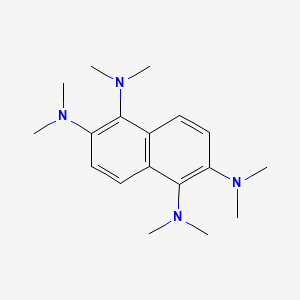
![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
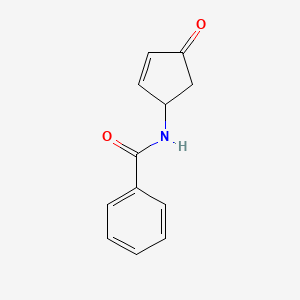
![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)
